

# Application Notes and Protocols: Synthesis of Iodomethylcholine Iodide (IMC)

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## Compound of Interest

Compound Name: Choline iodide

Cat. No.: B121885

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Iodomethyl**choline iodide** (IMC) is a choline analog that has garnered interest in biomedical research, particularly for its role as an inhibitor of trimethylamine (TMA) lyase, an enzyme involved in the gut microbial production of trimethylamine N-oxide (TMAO). Elevated TMAO levels have been associated with various cardiovascular and metabolic diseases. This document provides a detailed protocol for the chemical synthesis of IMC, along with its characterization data.

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of iodomethyl**choline iodide**.

Parameter	Value	Reference
Reactants		
Dimethylethanolamine	5.0 mL (50 mmol)	[1]
Diiodomethane	4.8 mL (60 mmol)	[1]
Acetonitrile (solvent)	50 mL	[1]
Reaction Conditions		
Temperature	Room Temperature	[1]
Reaction Time	48 hours	[1]
Product Yield and Purity		
Yield	8.57 g (48%)	[1]
Appearance	Light yellow solid	[1]
Characterization Data		
<sup>1</sup> H-NMR (400 MHz, D <sub>2</sub> O)	δ 5.24 (s, 2H, -N-CH <sub>2</sub> -I), 4.06-3.99 (m, 2H, -CH <sub>2</sub> -CH <sub>2</sub> -OH), 3.68-3.62 (m, 2H, -N-CH <sub>2</sub> -CH <sub>2</sub> -), 3.29 (s, 6H, -N(CH <sub>3</sub> ) <sub>2</sub> )	[1]
<sup>13</sup> C-NMR (100 MHz, D <sub>2</sub> O)	δ 66.1 (-CH <sub>2</sub> -CH <sub>2</sub> -OH), 55.8 (-N-CH <sub>2</sub> -CH <sub>2</sub> -), 52.9 (-N(CH <sub>3</sub> ) <sub>2</sub> ), 33.0 (-N-CH <sub>2</sub> -I)	[1]
HRMS (ESI/TOF)	m/z (M <sup>+</sup> ) calculated for C <sub>5</sub> H <sub>13</sub> INO: 230.0036; found: 230.0033	[1]

## Experimental Protocol

This section details the methodology for the synthesis of **iodomethylcholine iodide**.

Materials:

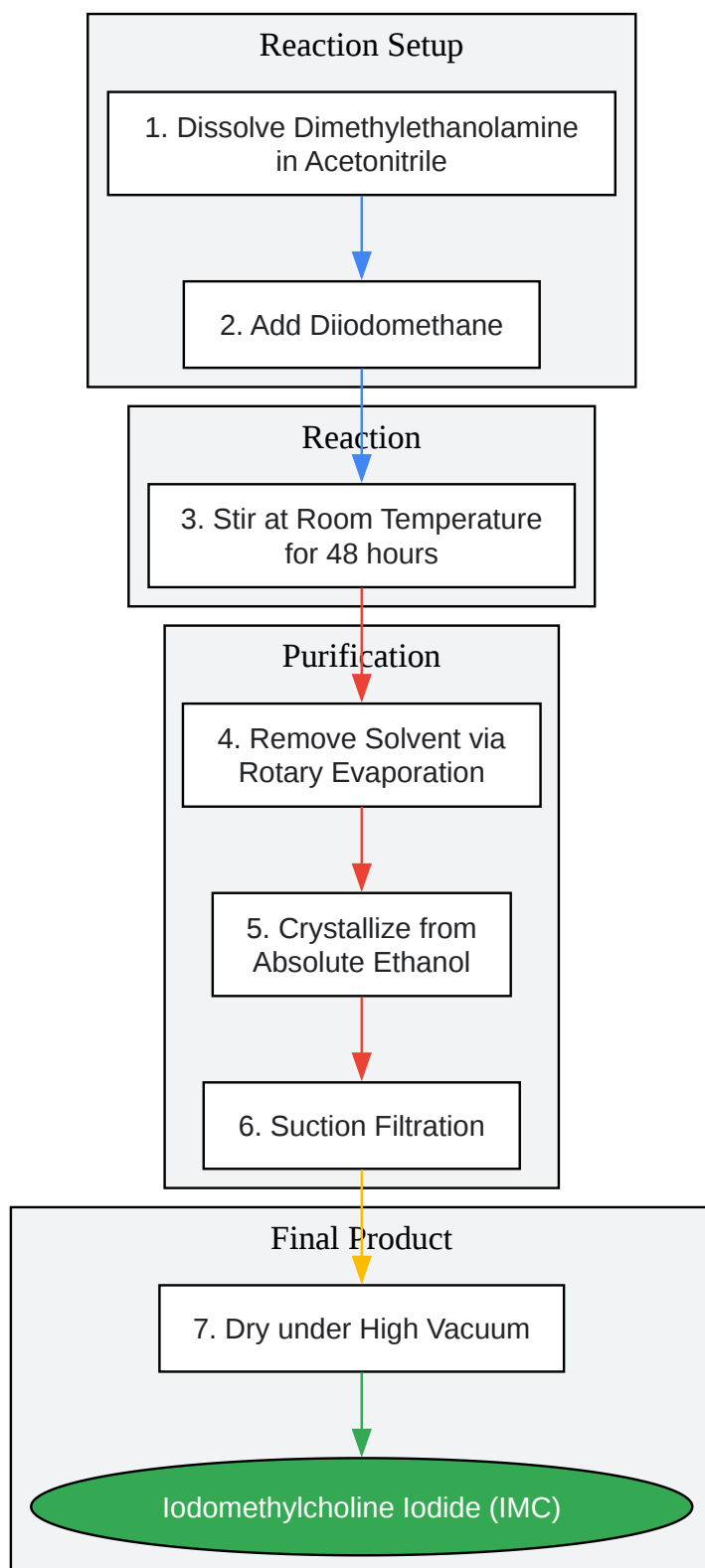
- Dimethylethanolamine
- Diiodomethane
- Acetonitrile
- Absolute ethanol
- 250 mL round bottom flask
- Rubber septum
- Magnetic stirrer
- Rotary evaporator
- Suction filtration apparatus (with Grade 2 filter paper)
- High vacuum line

Procedure:

- Reaction Setup: In a 250 mL round bottom flask, add dimethylethanolamine (5.0 mL, 50 mmol) to acetonitrile (50 mL) and stir the solution at room temperature.[\[1\]](#)
- Addition of Reagent: To the stirred solution, add diiodomethane (4.8 mL, 60 mmol).[\[1\]](#)
- Reaction: Lightly cap the flask with a rubber septum and allow the resulting solution to stir at room temperature for 48 hours.[\[1\]](#)
- Solvent Removal: After 48 hours, remove the solvent by rotary evaporation.[\[1\]](#)
- Crystallization and Filtration: Crystallize the resulting residue from absolute ethanol.[\[1\]](#) Filter the crystals using suction filtration through Grade 2 filter paper.[\[1\]](#)
- Drying: Dry the collected light yellow solid under high vacuum overnight to obtain the final product.[\[1\]](#)

## Diagrams

### Experimental Workflow for IMC Synthesis



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Caption: Workflow for the synthesis of Iodomethylcholine Iodide (IMC).

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## References

- 1. Synthesis of iodomethylcholine iodide (IMC) [bio-protocol.org]
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